Cas no 835652-34-1 (1,2-Cyclobutanedimethanol,3,4-bis[2-[bis[4-(1,1-dimethylethyl)phenyl]phosphino]phenyl]-,(1S,2S,3S,4S)-)
835652-34-1 structure
Product Name:1,2-Cyclobutanedimethanol,3,4-bis[2-[bis[4-(1,1-dimethylethyl)phenyl]phosphino]phenyl]-,(1S,2S,3S,4S)-
Numéro CAS:835652-34-1
Le MF:C58H70O2P2
Mégawatts:861.122738361359
CID:1808997
Update Time:2024-11-19
1,2-Cyclobutanedimethanol,3,4-bis[2-[bis[4-(1,1-dimethylethyl)phenyl]phosphino]phenyl]-,(1S,2S,3S,4S)- Propriétés chimiques et physiques
Nom et identifiant
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- 1,2-Cyclobutanedimethanol,3,4-bis[2-[bis[4-(1,1-dimethylethyl)phenyl]phosphino]phenyl]-,(1S,2S,3S,4S)-
- 1,2-Cyclobutanedimethanol, 3,4-bis[2-[bis[4-(1,1-dimethylethyl)phenyl]phosphino]phenyl]-, (1S,2S,3S,4S)-
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- Piscine à noyau: 1S/C58H70O2P2/c1-55(2,3)39-21-29-43(30-22-39)61(44-31-23-40(24-32-44)56(4,5)6)51-19-15-13-17-47(51)53-49(37-59)50(38-60)54(53)48-18-14-16-20-52(48)62(45-33-25-41(26-34-45)57(7,8)9)46-35-27-42(28-36-46)58(10,11)12/h13-36,49-50,53-54,59-60H,37-38H2,1-12H3/t49-,50-,53-,54-/m1/s1
- La clé Inchi: UIEOIEMJBFYSFS-SJTARHCXSA-N
- Sourire: [C@H]1(CO)[C@@H](C2=CC=CC=C2P(C2=CC=C(C(C)(C)C)C=C2)C2=CC=C(C(C)(C)C)C=C2)[C@H](C2=CC=CC=C2P(C2=CC=C(C(C)(C)C)C=C2)C2=CC=C(C(C)(C)C)C=C2)[C@@H]1CO
Propriétés expérimentales
- Point d'ébullition: 819.7±65.0 °C(Predicted)
- Le PKA: 14.75±0.10(Predicted)
1,2-Cyclobutanedimethanol,3,4-bis[2-[bis[4-(1,1-dimethylethyl)phenyl]phosphino]phenyl]-,(1S,2S,3S,4S)- Littérature connexe
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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